AIC2A is derived from mouse models, where it was initially isolated through the use of monoclonal antibodies targeting the protein. This protein belongs to the class of cytokine receptors, which are integral membrane proteins that transmit signals from extracellular cytokines to intracellular pathways, thus influencing various cellular responses .
The synthesis of AIC2A protein can be achieved through various methods, including:
These methods enable researchers to produce AIC2A in sufficient quantities for functional studies and structural analysis.
The molecular structure of AIC2A has been elucidated through various techniques. The protein consists of multiple domains, including an extracellular domain responsible for ligand binding, a transmembrane domain that anchors it to the cell membrane, and an intracellular domain that transmits signals upon activation.
The specific amino acid sequence and structural motifs are critical for its function. Studies have shown that the N-terminal region is crucial for binding interleukin-3, while the C-terminal region may play a role in signal transduction .
The primary chemical reactions involving AIC2A occur during its interaction with interleukin-3. Upon binding:
These reactions are essential for mediating cellular responses such as proliferation and differentiation in hematopoietic cells .
The mechanism of action of AIC2A involves several key steps:
Data from functional assays indicate that monoclonal antibodies against AIC2A can inhibit both high-affinity and low-affinity binding of interleukin-3, demonstrating its role in receptor functionality .
AIC2A is characterized by its molecular weight (approximately 120 kilodaltons) and solubility in aqueous solutions due to its extracellular domain composition.
The chemical properties include:
Relevant data indicate that modifications such as glycosylation can affect its stability and function in vivo .
AIC2A protein has several scientific applications:
The AIC2A protein is encoded by the Il3rb-1 gene located on murine chromosome 15, closely linked to the c-sis locus and the homologous AIC2B gene (Il3rb-2). Both genes span approximately 28 kilobases and consist of 14 exons, sharing 95% identity in their 5'-flanking regions (up to 700 bp from the transcription start site). The primary amino acid sequence of AIC2A comprises 878 residues, including a 17-amino-acid signal peptide. Mature AIC2A has a predicted molecular weight of ~100 kDa but migrates at 115–120 kDa on SDS-PAGE due to post-translational modifications. The N-terminal sequence (determined via Edman degradation of immunoprecipitated protein) begins with Glu-Pro-Gln-Arg-, confirming cleavage of the signal peptide [8] [2].
AIC2A belongs to the type I cytokine receptor superfamily, characterized by conserved motifs in its extracellular domain. Homology modeling reveals structural similarity to the growth hormone receptor (GHR) and interleukin-2 receptor β-chain (IL-2Rβ), featuring a double-barrel β-sandwich fold. Despite 91% amino acid identity with AIC2B, AIC2A uniquely binds IL-3 due to divergent residues in its C-terminal barrel domain [1] [6] [10].
The extracellular domain of AIC2A contains two tandem repeats of the cytokine receptor homology (CRH) motif, each comprising ∼200 residues. Key features include:
Table 1: Critical IL-3 Binding Residues in AIC2A's Hinge Region
Position | Wild-Type Residue | Functional Role |
---|---|---|
315 | Tryptophan (Trp) | Hydrophobic stabilization of ligand-receptor interface |
316 | Arginine (Arg) | Electrostatic interaction with IL-3 Asp34 |
317 | Aspartic Acid (Asp) | Hydrogen bonding with IL-3 backbone |
318 | Serine (Ser) | Stabilizes adjacent residues via hydroxyl group |
Neither CRH domain alone binds IL-3; hybrid studies demonstrate that the first domain can be replaced with AIC2B’s sequence without affinity loss, confirming the second domain’s dominance in ligand recognition [1].
AIC2A undergoes extensive N-linked glycosylation in the endoplasmic reticulum (ER) and Golgi apparatus:
AIC2A and AIC2B share 91% amino acid identity but exhibit stark functional differences:
Table 2: Structural and Functional Comparison of AIC2A vs. AIC2B
Feature | AIC2A | AIC2B |
---|---|---|
IL-3 binding | Yes (Kd ~10 nM) | No |
Critical residues | Trp-Arg-Asp-Ser (positions 315–318) | Ser-Ala-Leu-Pro (non-functional) |
Gene linkage | Co-localized with AIC2B on chromosome 15 | Co-localized with AIC2A |
Expression pattern | IL-3-dependent hematopoietic cells | Broader, including GM-CSF-responsive cells |
Role in receptor complexes | Forms high-affinity IL-3R with α-subunit | Subunit for GM-CSF/IL-5 receptors |
Key structural distinctions localize to the second CRH domain. Substitution of AIC2B residues into AIC2A at positions differing between the proteins (e.g., AIC2B Ala316 vs. AIC2A Arg316) reduces IL-3 affinity by >90%. These residues cluster in the hinge region, disrupting the ligand-binding pocket [1] [6] [8].
AIC2A exhibits reversible structural plasticity upon temperature shifts:
Proposed mechanism:
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